molecular formula C28H23F7N6O4S2 B12297739 4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide

4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide

Cat. No.: B12297739
M. Wt: 704.6 g/mol
InChI Key: JQLOVYLALGSISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

JTK-853 is a piperazine derivative synthesized through a series of chemical reactions. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions . The industrial production of JTK-853 involves optimizing these synthetic routes to ensure high yield and purity. The process typically includes steps such as crystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

JTK-853 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of JTK-853 with modified functional groups . For example, the compound can be oxidized to introduce oxygen-containing functional groups or reduced to remove such groups .

Scientific Research Applications

JTK-853 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of non-nucleoside polymerase inhibitors. In biology, it is employed in research on viral replication and resistance mechanisms. In medicine, JTK-853 is being investigated for its potential to treat HCV infections, particularly in patients who have developed resistance to other antiviral drugs . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral therapies .

Mechanism of Action

JTK-853 exerts its effects by binding to the palm site of the HCV polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the viral RNA. The molecular targets of JTK-853 include specific amino acid residues in the palm site of the HCV polymerase . The pathways involved in its mechanism of action include the inhibition of RNA synthesis and the suppression of viral replication .

Properties

Molecular Formula

C28H23F7N6O4S2

Molecular Weight

704.6 g/mol

IUPAC Name

4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide

InChI

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)

InChI Key

JQLOVYLALGSISI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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